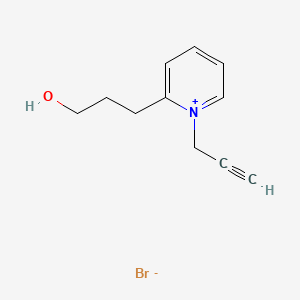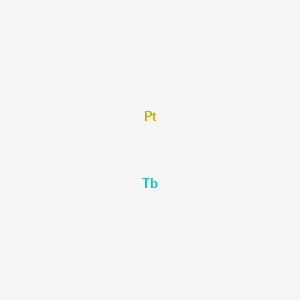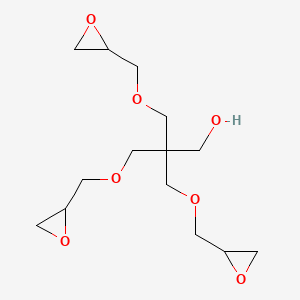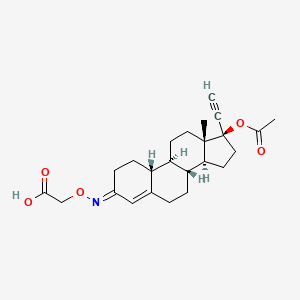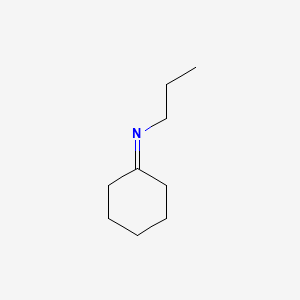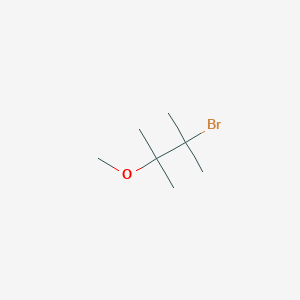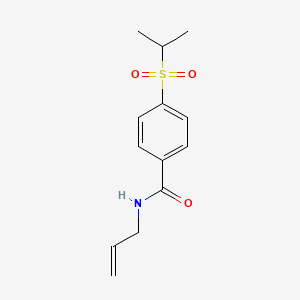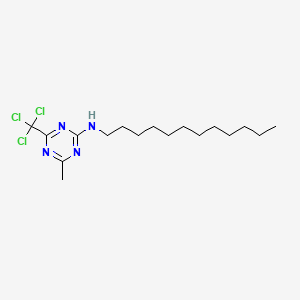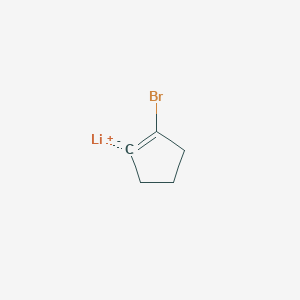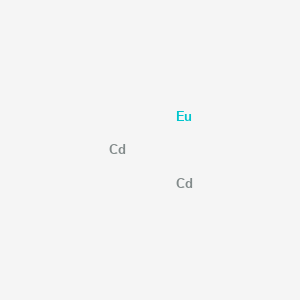
Cadmium--europium (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium–europium (2/1) is a compound formed by the combination of cadmium and europium in a 2:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including optoelectronics, materials science, and biomedical research. The combination of cadmium, a transition metal, and europium, a rare earth element, results in a compound with distinct chemical and physical characteristics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cadmium–europium (2/1) can be achieved through various methods, including solid-state reactions, solution-based methods, and microwave-assisted synthesis. One common approach involves the reaction of cadmium chloride with europium oxide in a controlled environment. The reaction conditions, such as temperature, pressure, and reaction time, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods: Industrial production of cadmium–europium (2/1) typically involves high-temperature solid-state reactions. The reactants are mixed in stoichiometric ratios and heated in a furnace under an inert atmosphere to prevent oxidation. The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound with high purity.
化学反应分析
Types of Reactions: Cadmium–europium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can react with oxygen to form oxides, with halogens to form halides, and with acids to form corresponding salts.
Common Reagents and Conditions:
Oxidation: Cadmium–europium (2/1) can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: The compound can be reduced using hydrogen or other reducing agents under controlled conditions.
Substitution: Substitution reactions can occur with halogens, resulting in the formation of cadmium and europium halides.
Major Products: The major products formed from these reactions include cadmium oxide, europium oxide, cadmium halides, and europium halides, depending on the specific reaction conditions and reagents used.
科学研究应用
Cadmium–europium (2/1) has a wide range of applications in scientific research due to its unique properties:
Optoelectronics: The compound is used in the development of quantum dots for optoelectronic applications, such as light-emitting diodes (LEDs) and display technologies.
Materials Science: It is utilized in the synthesis of advanced materials with tailored optical and electronic properties.
Biomedical Research: Cadmium–europium (2/1) is explored for its potential use in biomedical imaging and drug delivery systems.
Catalysis: The compound is investigated for its catalytic properties in various chemical reactions.
作用机制
The mechanism of action of cadmium–europium (2/1) involves its interaction with molecular targets and pathways within a given system. In optoelectronic applications, the compound’s luminescent properties are attributed to the energy transfer between cadmium and europium ions. In biomedical applications, the compound’s interaction with cellular components, such as proteins and DNA, plays a crucial role in its effectiveness .
相似化合物的比较
Cadmium–europium (2/1) can be compared with other similar compounds, such as cadmium selenide quantum dots and europium-doped materials. The unique combination of cadmium and europium in a 2:1 ratio provides distinct optical and electronic properties that are not observed in other compounds. Similar compounds include:
Cadmium Selenide Quantum Dots: Known for their tunable optical properties and applications in optoelectronics.
Europium-Doped Materials: Used in various applications, including phosphors and luminescent materials.
属性
CAS 编号 |
12185-52-3 |
|---|---|
分子式 |
Cd2Eu |
分子量 |
376.79 g/mol |
IUPAC 名称 |
cadmium;europium |
InChI |
InChI=1S/2Cd.Eu |
InChI 键 |
ZWBFCCZENCCIHV-UHFFFAOYSA-N |
规范 SMILES |
[Cd].[Cd].[Eu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


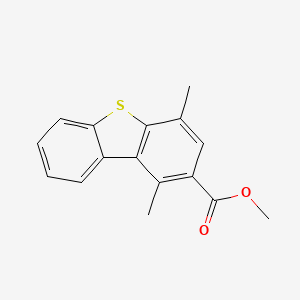
![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)
